molecular formula C11H20ClNO3 B15145125 Tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate

Tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate

Cat. No.: B15145125
M. Wt: 249.73 g/mol
InChI Key: LOFMXZVMZREBOY-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate: is an organic compound with the molecular formula C10H18ClNO3. It is a derivative of butanoic acid and contains a tert-butyl ester group, a chloroacetamido group, and a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate typically begins with tert-butyl 3-methylbutanoate and chloroacetyl chloride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds such as azidoacetamido, thiocyanatoacetamido, or methoxyacetamido derivatives.

    Hydrolysis: The major product is 2-(2-chloroacetamido)-3-methylbutanoic acid.

    Reduction: The major product is 2-(2-chloroethylamino)-3-methylbutanoate.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules such as proteins and peptides, facilitating the study of biological processes and the development of biotherapeutics.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

Industry:

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate depends on its specific application. In drug development, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

    Tert-butyl 2-(2-chloroacetamido)acetate: Similar structure but lacks the methyl group on the butanoate backbone.

    Tert-butyl 2-(2-bromoacetamido)-3-methylbutanoate: Similar structure but with a bromine atom instead of chlorine.

    Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.

Uniqueness:

  • Tert-butyl 2-(2-chloroacetamido)-3-methylbutanoate is unique due to the presence of both the chloroacetamido and tert-butyl ester groups, which confer specific reactivity and stability. The methyl group on the butanoate backbone also influences its chemical properties and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl 2-[(2-chloroacetyl)amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFMXZVMZREBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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